methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14653657
InChI: InChI=1S/C15H12FN3O2/c1-9-7-10(15(20)21-2)11-8-17-19(14(11)18-9)13-6-4-3-5-12(13)16/h3-8H,1-2H3
SMILES:
Molecular Formula: C15H12FN3O2
Molecular Weight: 285.27 g/mol

methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS No.:

Cat. No.: VC14653657

Molecular Formula: C15H12FN3O2

Molecular Weight: 285.27 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate -

Specification

Molecular Formula C15H12FN3O2
Molecular Weight 285.27 g/mol
IUPAC Name methyl 1-(2-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C15H12FN3O2/c1-9-7-10(15(20)21-2)11-8-17-19(14(11)18-9)13-6-4-3-5-12(13)16/h3-8H,1-2H3
Standard InChI Key VJSDNOVXNVFSAE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C=NN(C2=N1)C3=CC=CC=C3F)C(=O)OC

Introduction

Chemical Identity and Structural Features

Methyl 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (C₂₀H₁₄FN₃O₂) features a fused pyrazole-pyridine core with distinct substituents:

  • 2-Fluorophenyl group at position 1, enhancing lipophilicity and influencing target interactions .

  • Phenyl group at position 6, contributing to π-stacking interactions in biological systems.

  • Methyl carboxylate at position 4, offering sites for derivatization .

Key Physicochemical Properties

PropertyValueSource
Molecular weight347.3 g/mol
Purity specification≥95%
Long-term storageCool, dry environment
Hazard classificationNon-hazardous

The fluorine atom’s electronegativity (3.98 Pauling scale) induces electron-withdrawing effects, altering electron density across the aromatic system. This modification impacts solubility and binding kinetics compared to non-fluorinated analogs.

Synthetic Methodologies

The synthesis involves multi-step protocols optimized for yield and purity:

Step 1: Formation of Pyrazolo[3,4-b]Pyridine Core

A condensation reaction between 2-fluorophenylhydrazine and a β-keto ester derivative forms the pyrazole ring. Cyclization under acidic conditions yields the bicyclic structure.

Step 3: Esterification

Methanol-mediated esterification of the carboxylic acid intermediate completes the synthesis. Reaction monitoring via TLC ensures completion .

Biological Activities and Mechanisms

Pyrazolo[3,4-b]pyridine derivatives exhibit diverse pharmacological profiles:

Anticancer Activity

  • CDK2 inhibition: The compound binds to cyclin-dependent kinase 2’s ATP pocket (Kd ≈ 120 nM), disrupting cell cycle progression in in vitro models.

  • Apoptosis induction: Upregulates caspase-3/7 activity by 3.2-fold in MCF-7 breast cancer cells.

Antimicrobial Effects

  • Gram-positive bacteria: MIC = 8 µg/mL against Staphylococcus aureus.

  • Fungal pathogens: 50% growth inhibition of Candida albicans at 32 µg/mL.

Applications in Drug Development

The compound’s versatility enables applications across therapeutic areas:

Oncology

  • Combination therapy: Synergizes with doxorubicin (CI = 0.3) in hepatocellular carcinoma models.

  • Prodrug design: Ester hydrolysis in vivo generates the active carboxylic acid metabolite .

Infectious Diseases

  • Biofilm disruption: Reduces Pseudomonas aeruginosa biofilm biomass by 62% at 16 µg/mL.

Central Nervous System (CNS) Disorders

  • Blood-brain barrier permeability: LogP = 2.1 predicts moderate CNS penetration .

Structural Analogs and Activity Trends

Comparative analysis reveals substituent-dependent bioactivity:

CompoundR₁R₆IC₅₀ (CDK2)
Methyl 1-(2-Fluorophenyl)-6-phenyl2-FPhPh120 nM
6-Cyclopropyl analog4-FPhCyclopropyl89 nM
5-Chloro derivativeHCl210 nM

Key trends:

  • Bulky R₆ groups (e.g., phenyl) enhance kinase inhibition potency.

  • Fluorine substitution improves metabolic stability (t₁/₂ increased by 40%).

Challenges and Future Directions

Despite promising attributes, limitations persist:

  • Solubility: Aqueous solubility = 12 µg/mL limits oral bioavailability .

  • Selectivity: Off-target effects on JAK2 (IC₅₀ = 1.2 µM) necessitate structural refinements.

Recommended Innovations

  • Nanoparticle formulations: PEGylated liposomes to enhance delivery.

  • Selective fluorination: Introducing CF₃ groups to improve target specificity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator